4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Starting Materials: The synthesis begins with 4-acetyl-2-methoxyphenol and 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Esterification: The carboxylic acid group of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified with 4-acetyl-2-methoxyphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The acetyl and methoxy groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the acetyl and methoxy groups.
Reduction: Reduced forms of the acetyl and methoxy groups.
Hydrolysis: 4-acetyl-2-methoxyphenol and 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects involves:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.
Pathways: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation, cancer cell death, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-2-methoxyphenyl 6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 4-acetyl-2-methoxyphenyl 6-fluoro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 4-acetyl-2-methoxyphenyl 6-iodo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
The presence of the bromine atom in 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO7/c1-10(22)11-4-5-15(16(8-11)25-2)27-19(23)14-7-12-6-13(21)9-17(26-3)18(12)28-20(14)24/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULIUDUIJJPHKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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